

Application Note: Quantification of Buprenorphine Hydrochloride in Tablets by HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *buprenorphine hydrochloride*

Cat. No.: *B1177333*

[Get Quote](#)

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of **buprenorphine hydrochloride** in pharmaceutical tablet formulations. The described reverse-phase HPLC method is demonstrated to be simple, precise, accurate, and specific for its intended purpose. All validation procedures adhere to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control and analysis of **buprenorphine hydrochloride** drug products.

Introduction

Buprenorphine hydrochloride is a potent, semi-synthetic opioid analgesic used for the treatment of moderate to severe pain and opioid dependence.[7][8][9] The therapeutic efficacy and safety of buprenorphine tablets are directly linked to the accuracy of the dosage. Therefore, a reliable and validated analytical method for the quantification of **buprenorphine hydrochloride** in the final drug product is crucial for ensuring its quality and consistency.

This application note describes a robust HPLC-UV method for the determination of **buprenorphine hydrochloride** in tablets. The method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with detection at a wavelength

determined by the UV absorption maximum of buprenorphine. The method has been validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines. [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Physicochemical Properties of Buprenorphine Hydrochloride

A summary of the key physicochemical properties of **buprenorphine hydrochloride** is presented in Table 1. This information is critical for the development of a suitable analytical method.

Property	Value	Reference
Molecular Formula	$C_{29}H_{41}NO_4 \cdot HCl$	[10] [11]
Molecular Weight	504.1 g/mol	[10] [11] [12]
Appearance	White or almost white crystalline powder	[7] [10]
Solubility	Sparingly soluble in water, freely soluble in methanol, soluble in ethanol.	[8] [10]
pKa	8.5 and 10.0	[7]
UV λ_{max}	Approximately 285-289 nm in methanol or acidic solution.	[9] [13] [14]

Experimental Protocol Materials and Reagents

- **Buprenorphine Hydrochloride** Reference Standard (USP or equivalent)
- **Buprenorphine Hydrochloride** Tablets
- Acetonitrile (HPLC grade)
- Potassium Phosphate Monobasic (analytical grade)

- Orthophosphoric Acid (analytical grade)
- Water (HPLC grade)
- Methanol (HPLC grade)

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes

Chromatographic Conditions

The chromatographic conditions are summarized in Table 2.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	50 mM Potassium Phosphate buffer (pH adjusted to 4.5 with phosphoric acid) : Acetonitrile (gradient or isocratic, e.g., 68:32 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	35 °C
Detection Wavelength	285 nm
Run Time	Approximately 10 minutes

Preparation of Solutions

3.4.1. Buffer Preparation (50 mM Potassium Phosphate, pH 4.5)

Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted orthophosphoric acid. Filter the buffer through a 0.45 μ m membrane filter before use.

3.4.2. Standard Stock Solution (100 μ g/mL)

Accurately weigh about 10 mg of **Buprenorphine Hydrochloride** Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

3.4.3. Standard Working Solutions

Prepare a series of standard working solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-30 μ g/mL.

3.4.4. Sample Preparation

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **buprenorphine hydrochloride** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
- Filter a portion of the solution through a 0.45 μ m syringe filter, discarding the first few mL of the filtrate.
- The filtered solution is the sample solution.

Method Validation

The analytical method was validated according to ICH guidelines Q2(R2).[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#) The validation parameters and their acceptance criteria are summarized in Table 3.

Parameter	Acceptance Criteria
Specificity	No interference from excipients or degradation products at the retention time of buprenorphine.
Linearity	Correlation coefficient (r^2) ≥ 0.999
Range	80-120% of the test concentration.
Accuracy (% Recovery)	98.0% - 102.0%
Precision (RSD%)	Repeatability (Intra-day): $\leq 2.0\%$ Intermediate Precision (Inter-day): $\leq 2.0\%$
Robustness	RSD $\leq 2.0\%$ for minor changes in method parameters.

Specificity

The specificity of the method was evaluated by analyzing a placebo solution (containing all the excipients without the active pharmaceutical ingredient) and comparing the chromatogram with that of a standard solution of **buprenorphine hydrochloride**.

Linearity

The linearity of the method was determined by analyzing five concentrations of the **buprenorphine hydrochloride** standard solution ranging from 50% to 150% of the target concentration. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was calculated.

Accuracy

The accuracy of the method was assessed by performing recovery studies. A known amount of **buprenorphine hydrochloride** was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision

The precision of the method was evaluated in terms of repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by analyzing six replicate injections of the sample solution on the same day. Intermediate precision was assessed by analyzing the same sample on three different days. The relative standard deviation (RSD) was calculated for the assay results.

Robustness

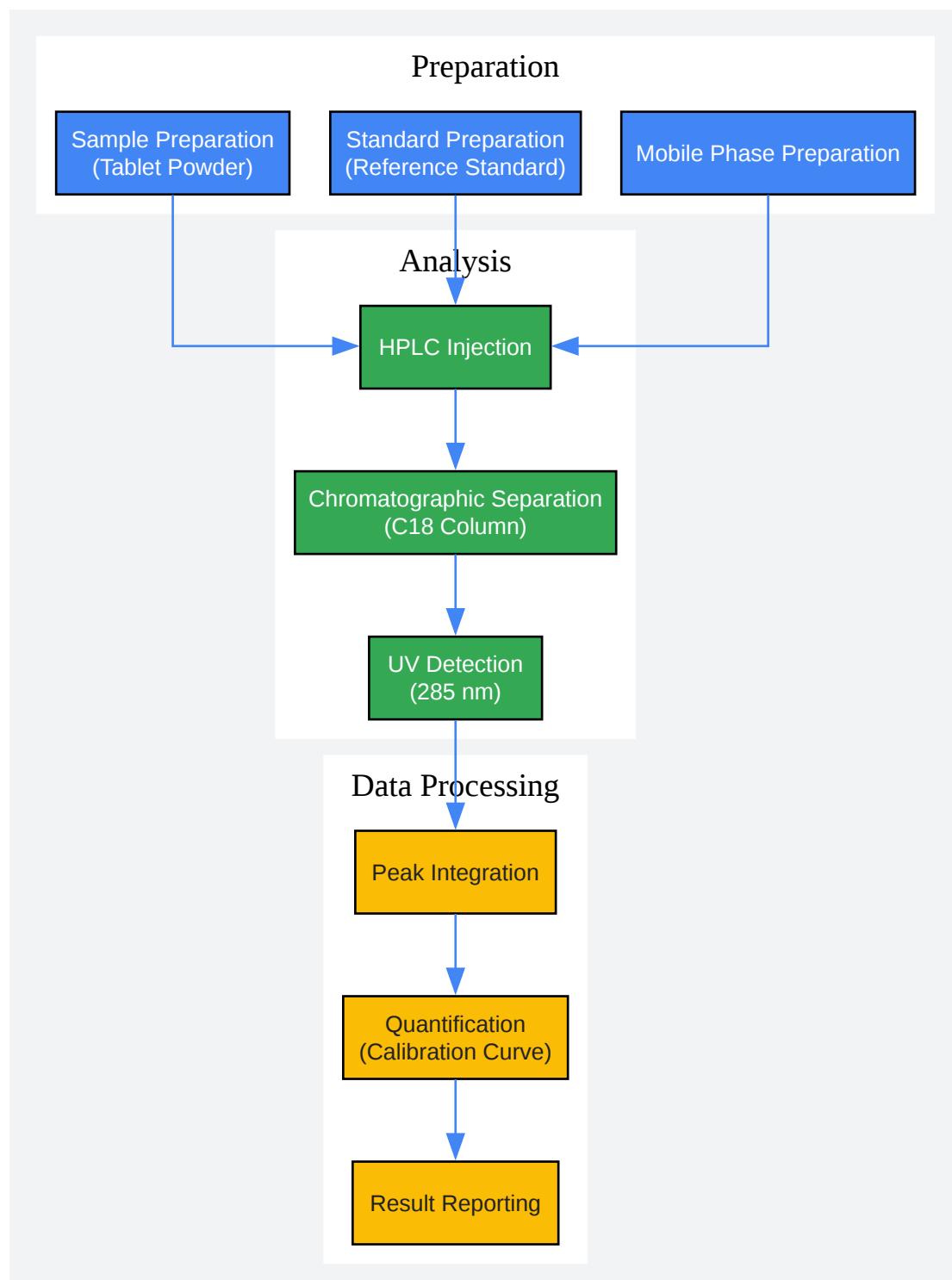
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and pH of the mobile phase (± 0.2 units). The effect of these changes on the system suitability parameters was observed.

Results and Discussion

The developed HPLC-UV method provided a well-resolved peak for **buprenorphine hydrochloride** with a retention time of approximately 6.5 minutes. The method was found to be specific, with no interference from the tablet excipients. The validation results are summarized in the following tables.

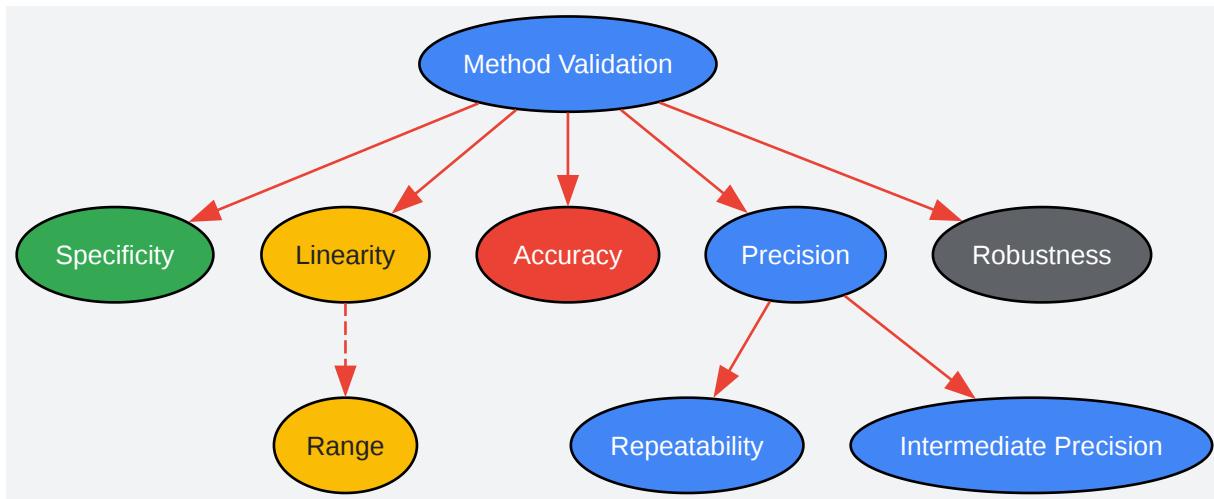
Table 4: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area
10	125430
15	188145
20	250860
25	313575
30	376290
Correlation Coefficient (r^2)	0.9998


Table 5: Accuracy (Recovery) Data

Spiked Level (%)	Amount Added (mg)	Amount Found (mg)	% Recovery
80	8.0	7.92	99.0
100	10.0	9.95	99.5
120	12.0	11.88	99.0
Average % Recovery	99.17		

Table 6: Precision Data


Precision	Assay Result (% Label Claim)	RSD (%)
Repeatability (n=6)	99.8, 100.1, 99.5, 100.3, 99.9, 100.2	0.32
Intermediate Precision (Day 1)	99.9	0.45
Intermediate Precision (Day 2)	100.4	
Intermediate Precision (Day 3)	99.7	

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC-UV analysis of buprenorphine HCl.

[Click to download full resolution via product page](#)

Caption: Relationship of analytical method validation parameters.

Conclusion

The developed and validated HPLC-UV method is suitable for the routine quantification of **buprenorphine hydrochloride** in tablet formulations. The method is simple, accurate, precise, and specific, meeting all the requirements for a reliable quality control test as per ICH guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. BUPRENORPHINE HYDROCHLORIDE | 53152-21-9 [chemicalbook.com]
- 9. japsonline.com [japsonline.com]
- 10. buprenorphine hydrochloride [chemister.ru]
- 11. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 12. (-)-Buprenorphine hydrochloride | C29H42ClNO4 | CID 45265653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Note: Quantification of Buprenorphine Hydrochloride in Tablets by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1177333#hplc-uv-method-for-buprenorphine-hydrochloride-quantification-in-tablets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com